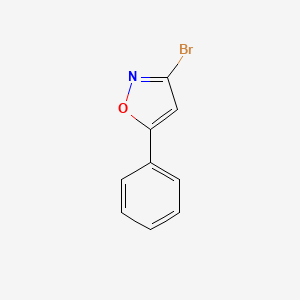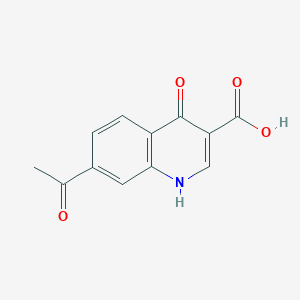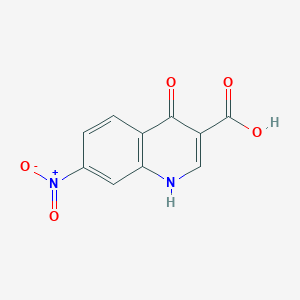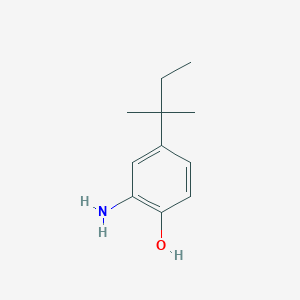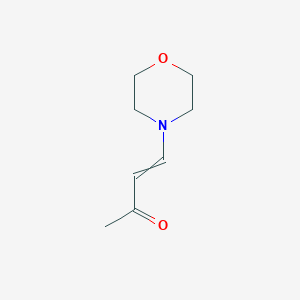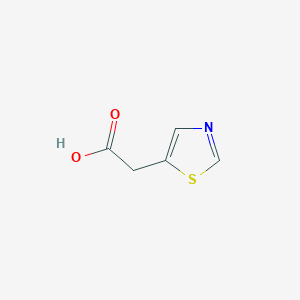
2-(Thiazol-5-yl)acetic acid
説明
"2-(Thiazol-5-yl)acetic acid" is a chemical compound that belongs to the thiazole family, a class of heterocyclic compounds containing sulfur and nitrogen. This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules due to its unique structural and chemical properties.
Synthesis Analysis
The synthesis of "2-(Thiazol-5-yl)acetic acid" and its derivatives involves multistep chemical reactions, starting from basic thiazole precursors to more complex structures through reactions such as acetylation, halogenation, and nucleophilic substitution. Efficient synthetic routes have been developed for related compounds, such as (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, through methods that include starting from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile and utilizing X-ray crystallography for structural determination (Kanai et al., 1993).
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been characterized using various spectroscopic techniques, including X-ray crystallography, which provides detailed information on the stereochemical arrangement and bonding patterns within the molecules. Such analyses are crucial for understanding the compound's reactivity and potential interactions with biological targets.
Chemical Reactions and Properties
"2-(Thiazol-5-yl)acetic acid" undergoes a range of chemical reactions, reflecting its versatile chemical properties. These reactions include electrophilic aromatic substitutions, nucleophilic additions, and condensation reactions, enabling the synthesis of a wide variety of thiazole derivatives with potential pharmacological activities. The compound's reactivity is influenced by the electron-donating and withdrawing effects of substituents on the thiazole ring.
Physical Properties Analysis
The physical properties of "2-(Thiazol-5-yl)acetic acid," such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various applications in chemical synthesis and pharmaceutical development.
Chemical Properties Analysis
The chemical properties of "2-(Thiazol-5-yl)acetic acid" include its acidity, basicity, and reactivity towards different reagents. These properties are pivotal for its role as an intermediate in organic synthesis, affecting its behavior in various chemical environments and its ability to undergo transformations into more complex molecules.
For further detailed study and research insights on "2-(Thiazol-5-yl)acetic acid," the following references provide extensive information on its synthesis, molecular structure, and chemical properties:
- Kanai, T., Kai, Y., Sato, N., Naito, T., Kamiya, T., Nakamura, T., & Ogura, K. (1993). Efficient preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid. Bulletin of the Chemical Society of Japan, 66, 2335-2338. Link to source.
科学的研究の応用
Electrophilic Aromatic Reactivities
Research on the gas-phase elimination of acetic acid from various aryl ethyl acetates, including thiazol-5-yl, has been conducted. This study revealed the reactivity of thiazol-5-yl in comparison to other aryl groups, providing insights into the polarizability of thiazole and its implications for resonance stabilization in transition states. Such findings are significant in understanding the chemical behavior of thiazole derivatives (Ryan A. August, C. Davis, R. Taylor, 1986).
Antimicrobial and Antitubercular Activity
Thiazol-5-ylacetic acid derivatives have shown potential in antimicrobial applications. For instance, derivatives with hydrazide groups exhibited activity against Mycobacterium tuberculosis strains (M. G. Mamolo et al., 2003). Furthermore, a series of thiazolyl-acetic acid derivatives demonstrated antimicrobial activities against various bacterial and fungal strains, suggesting their potential as biocides in commercial products (A. Shirai et al., 2013).
Luminescent Heterocyclic Compounds
Substituted thiazol-5-ylacetic acids have been studied for their luminescent properties. Research involving these compounds, especially in different pH environments, suggests potential applications in metal sensing and as laser dyes (U. Grummt et al., 2007).
Anticonvulsant Agents
Thiazole-bearing compounds, including those based on 2-imino-4-thiazolidinone and thiazolidine-5-carboxylic acid cores, have been synthesized and evaluated for their anticonvulsant properties. This research provides a foundation for further exploration of thiazole-thiazolidinones as potential anticonvulsant agents (M. Mishchenko et al., 2020).
Solar Cell Applications
Innovative uses of thiazol-5-ylacetic acid derivatives in solar cell technology have been explored. For example, coumarin sensitizers with a thiazole bridge have shown improved light-harvesting capabilities and photovoltaic performance, indicating their potential in enhancing the efficiency of dye-sensitized solar cells (Liang Han et al., 2015).
Photo-Degradation Analysis
The photo-degradation behavior of thiazole-containing compounds, such as thiazol-5-ylacetic acid, has been studied, revealing unique degradation pathways and products. This research is crucial in understanding the stability and degradation processes of these compounds under light exposure (Lianming Wu et al., 2007).
特性
IUPAC Name |
2-(1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c7-5(8)1-4-2-6-3-9-4/h2-3H,1H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQNISNMBYPFKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325196 | |
| Record name | 5-Thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiazol-5-yl)acetic acid | |
CAS RN |
52454-63-4 | |
| Record name | 5-Thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52454-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-thiazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



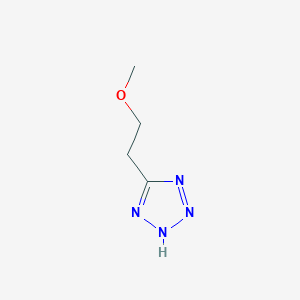

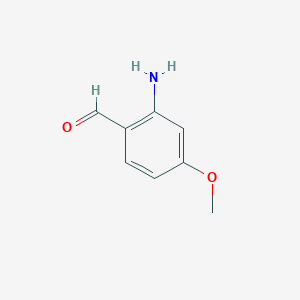



![benzyl N-[amino(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B1267425.png)
